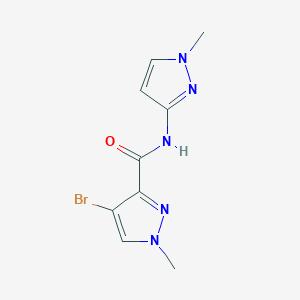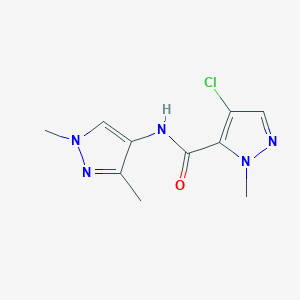
Propenone, 1-adamantan-1-yl-3-(1,3-dimethyl-1H-pyrazol-4-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propenone, 1-adamantan-1-yl-3-(1,3-dimethyl-1H-pyrazol-4-yl)- is a compound that combines the structural features of adamantane and pyrazole. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while pyrazole is a five-membered heterocyclic compound with diverse biological activities. This unique combination makes Propenone, 1-adamantan-1-yl-3-(1,3-dimethyl-1H-pyrazol-4-yl)- an interesting subject for scientific research and industrial applications.
Métodos De Preparación
The synthesis of Propenone, 1-adamantan-1-yl-3-(1,3-dimethyl-1H-pyrazol-4-yl)- typically involves the reaction of 1-adamantan-1-yl-3-(1,3-dimethyl-1H-pyrazol-4-yl)-propan-1-one with suitable reagents under controlled conditions. One common method includes the reaction of 1-(isocyanatomethyl)adamantane with 3- or 4-aminopyrazoles under mild conditions, yielding the desired compound in good yields . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
Propenone, 1-adamantan-1-yl-3-(1,3-dimethyl-1H-pyrazol-4-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Addition: Addition reactions can occur at the double bond, leading to the formation of addition products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Propenone, 1-adamantan-1-yl-3-(1,3-dimethyl-1H-pyrazol-4-yl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits biological activities, making it a candidate for studies related to drug development and biochemical pathways.
Medicine: The compound’s unique structure and biological activity make it a potential candidate for therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of Propenone, 1-adamantan-1-yl-3-(1,3-dimethyl-1H-pyrazol-4-yl)- involves its interaction with specific molecular targets and pathways. The pyrazole moiety can bind to active sites of enzymes or receptors, inhibiting their activity. The adamantane structure provides stability and enhances the compound’s ability to interact with hydrophobic regions of proteins. This dual functionality allows the compound to modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Propenone, 1-adamantan-1-yl-3-(1,3-dimethyl-1H-pyrazol-4-yl)- can be compared with other similar compounds, such as:
1-(Adamantan-1-yl)-1H-1,2,3-triazoles: These compounds also contain the adamantane moiety and exhibit similar stability and biological activities.
1-(Adamantan-1-yl)methyl-3-pyrazolyl ureas: These compounds share the pyrazole and adamantane structures and are studied for their inhibitory activities against specific enzymes.
1-(Adamantan-1-yl)propane-1,2-diamine: This compound contains the adamantane structure and is used in the synthesis of chiral ligands and catalysts.
The uniqueness of Propenone, 1-adamantan-1-yl-3-(1,3-dimethyl-1H-pyrazol-4-yl)- lies in its combination of the adamantane and pyrazole moieties, providing a balance of stability and biological activity that is not commonly found in other compounds.
Propiedades
Fórmula molecular |
C18H24N2O |
|---|---|
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
(E)-1-(1-adamantyl)-3-(1,3-dimethylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C18H24N2O/c1-12-16(11-20(2)19-12)3-4-17(21)18-8-13-5-14(9-18)7-15(6-13)10-18/h3-4,11,13-15H,5-10H2,1-2H3/b4-3+ |
Clave InChI |
RFMFONVBAQUDDH-ONEGZZNKSA-N |
SMILES isomérico |
CC1=NN(C=C1/C=C/C(=O)C23CC4CC(C2)CC(C4)C3)C |
SMILES canónico |
CC1=NN(C=C1C=CC(=O)C23CC4CC(C2)CC(C4)C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-chlorophenyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14931766.png)
![N,N-dicyclohexylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14931776.png)

![N-(1,3-benzothiazol-2-yl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14931784.png)

![6-{[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14931804.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(3-methoxyphenoxy)methyl]phenyl}methanone](/img/structure/B14931807.png)

![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,5-difluorobenzenesulfonamide](/img/structure/B14931820.png)
![4-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B14931832.png)
![6-chloro-N-[2-(methylsulfanyl)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B14931836.png)
![2,4,5-trimethyl-N-[1-(thiophen-2-yl)ethyl]benzenesulfonamide](/img/structure/B14931847.png)
![5-{[3-Cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B14931852.png)
![1-(4-Chlorophenyl)-3-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14931858.png)
